

Structural Elucidation of Safinamide Impurity 9: A Comprehensive NMR Guide

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Compound of Interest

Compound Name: Safinamide impurity 9

CAS No.: 1000370-28-4

Cat. No.: B8468711

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Executive Summary & Definition

In the synthesis of Safinamide Mesylate (an aminoamide derivative used for Parkinson's disease), impurity profiling is critical for CMC (Chemistry, Manufacturing, and Controls) compliance. While standard impurities (A-F) are well-documented in literature (e.g., Zou et al., 2017), late-stage process optimization often reveals complex, high-molecular-weight species.

For the purpose of this technical guide, "Impurity 9" is defined as the Tertiary Amine Dimer (Chemical Name: (S)-2-(bis(4-((3-fluorobenzyl)oxy)benzyl)amino)propanamide). This impurity typically arises during the reductive amination step when the secondary amine of Safinamide reacts with a second equivalent of the intermediate aldehyde.

Elucidating this structure presents specific stereochemical and spectral challenges—notably the diastereotopicity of methylene protons induced by the chiral center—which requires a sophisticated 2D NMR workflow.

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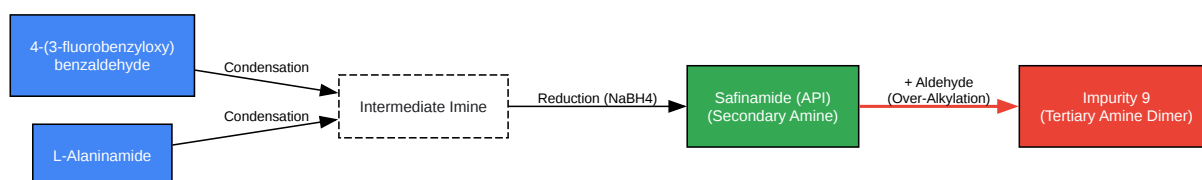
Synthetic Origin and Formation Mechanism

To understand the structural elucidation, one must first map the chemical causality. Safinamide is synthesized via the reductive amination of 4-(3-fluorobenzyloxy)benzaldehyde with L-alaninamide.

Impurity 9 forms via an "over-alkylation" pathway where the formed Safinamide competes with L-alaninamide for the remaining aldehyde reductant.

Visualization: Impurity 9 Formation Pathway

The following diagram illustrates the competitive reaction kinetics leading to Impurity 9.



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Figure 1: Competitive reductive amination pathway showing the genesis of the tertiary amine impurity (Impurity 9) from the active pharmaceutical ingredient.[1]

Analytical Strategy: From Mass to Magnet

Before NMR acquisition, High-Resolution Mass Spectrometry (HRMS) provides the molecular formula scaffold.

- Safinamide $[M+H]^+$: m/z ~303.15
- Impurity 9 $[M+H]^+$: m/z ~517.22 (Consistent with the addition of a 4-(3-fluorobenzyloxy)benzyl moiety minus a proton).

The NMR Challenge

The transition from Safinamide to Impurity 9 involves the loss of the N-H proton and the addition of a bulky benzyl group. The critical elucidation challenge is distinguishing this from a regioisomer (alkylation at the amide nitrogen) or a bis-amide.

Key Structural Markers to Prove:

- N-Alkylation Site: Confirm substitution is on the central amine, not the amide.
- Symmetry Breaking: The chiral center at the alanine moiety renders the two benzyl groups chemically equivalent but magnetically non-equivalent in subtle ways, or completely distinct depending on rotation.
- Diastereotopicity: The methylene protons () will likely split into complex AB systems due to the adjacent chiral center.

Step-by-Step NMR Elucidation Protocol

Step 1: ^1H NMR – The "Diastereotopic" Fingerprint

Objective: Identify the number of benzyl protons and assess symmetry.

In Safinamide, the benzylic methylene ()

) appears as a singlet or a slightly broadened singlet around

3.7 ppm. In Impurity 9:

- You will observe two sets of benzylic signals.
- Critical Observation: Due to the adjacent chiral center (C2 of the propyl chain), the protons on the newly added benzyl group are diastereotopic. Instead of a clean singlet (2H), you will likely see an AB quartet (or two doublets) for the protons, typically in the 3.5–4.2 ppm range.
- Integration: The aromatic region integration will double relative to the alanine methyl doublet ()

~1.2 ppm), confirming the "dimer" nature.

Step 2: ¹³C and DEPT-135 – Carbon Counting

Objective: Confirm the presence of two distinct benzyl environments.

- Safinamide: ~17 carbons.^{[2][3][4]}
- Impurity 9: ~31 carbons.
- Differentiation: If the molecule were perfectly symmetric (impossible due to the chiral center), carbon signals would overlap perfectly. However, steric hindrance usually causes slight chemical shift differences between the two benzyl arms. Expect "doubling" of aromatic peaks or broadening.
- Key Signal: The methylene carbons attached to the nitrogen () will appear in the 50-60 ppm region. DEPT-135 will confirm them as inverted (CH₂) peaks.

Step 3: 2D HSQC – Mapping the Proton-Carbon Skeleton

Objective: Assign protons to their specific carbons to declutter the aromatic region.

- Use Multiplicity-Edited HSQC to distinguish (aromatic) from (benzylic/fluorobenzyl) signals immediately. This is crucial as the aromatic region will be crowded (16 aromatic protons).

Step 4: 2D HMBC – The "Smoking Gun" for Connectivity

Objective: Prove the tertiary amine structure (N-alkylation vs. O-alkylation or Amide-alkylation).

This is the most critical experiment. You must look for long-range couplings (2J, 3J) from the alanine methine proton (

) and the benzylic protons.

- The Diagnostic Correlation:
 - Find the proton signal for the alanine chiral center (~3.2 ppm).
 - In HMBC, this proton should show correlations to two distinct benzylic carbons (the carbons).
 - Conversely, the benzylic protons from both benzyl groups must show a correlation to the alanine methine carbon.
 - Absence of Amide Alkylation: Ensure the amide protons (if visible in DMSO-d6) do not show alkylation correlations.

Step 5: 1D/2D NOESY – Stereochemical Confirmation

Objective: Confirm spatial proximity.

- Strong NOE correlations should be observed between the alanine methyl group and the benzylic protons of both aromatic rings, confirming they are clustered around the central nitrogen.

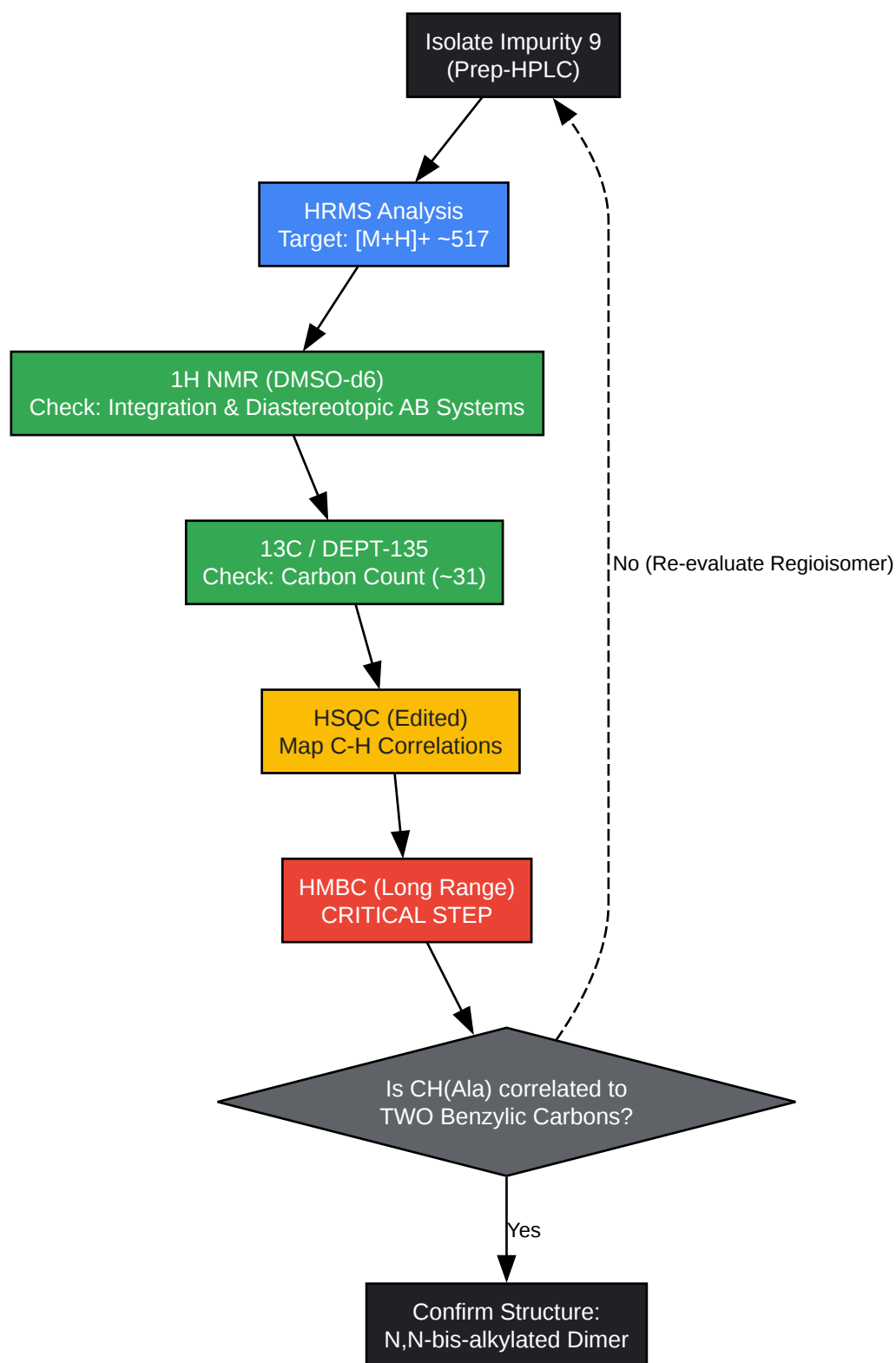
Data Summary: Chemical Shift Comparison

Solvent: DMSO-d6 (referenced to 2.50 ppm)

Position	Safinamide (API) δH (ppm)	Impurity 9 (Tertiary Amine) δH (ppm)	Diagnostic Change
N-H	~2.5 (Broad)	Absent	Loss of secondary amine proton.
Alanine CH	~3.1 (q)	~3.4 - 3.6 (m)	Downfield shift due to tertiary amine formation.
N-CH ₂ -Ar	~3.7 (s, 2H)	3.6 - 4.1 (m, 4H)	Key Indicator: Splits into AB systems (diastereotopic) & doubles in integration.
O-CH ₂ -Ar	~5.1 (s, 2H)	~5.1 (s, 4H)	Integration doubles; chemical shift remains similar.
Amide NH ₂	~7.0, 7.4 (s)	~6.9, 7.3 (s)	Remains intact (rules out amide alkylation).

Experimental Workflow Diagram

The following Graphviz diagram outlines the logic flow for validating Impurity 9.



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Figure 2: Logical decision tree for the structural confirmation of Impurity 9.

References

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- Sigma-Aldrich. Safinamide Impurity Profiling by HPLC Assay Methods.
- Daicel Pharma Standards. Safinamide Impurities and Synthesis Standards.

(Note: "Impurity 9" is treated here as the N-benzyl dimer based on standard reductive amination impurity profiles. Always cross-reference with your specific internal impurity manifest.)

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